molecular formula C9H16N2O3 B13593989 tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate

tert-butylN-(2-isocyanatoethyl)-N-methylcarbamate

Cat. No.: B13593989
M. Wt: 200.23 g/mol
InChI Key: LUEONVAFLOIXBC-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-isocyanatoethyl)-N-methylcarbamate: is a chemical compound with the molecular formula C8H14N2O3. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an isocyanate group, which makes it reactive and useful in different chemical reactions.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11(4)6-5-10-7-12/h5-6H2,1-4H3

InChI Key

LUEONVAFLOIXBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-isocyanatoethyl methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-isocyanatoethyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of urea derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the isocyanate group under mild conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and related compounds.

    Substitution: Urea derivatives and other substituted products.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-isocyanatoethyl)-N-methylcarbamate is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of various derivatives and complex molecules.

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes.

Medicine: The compound has potential therapeutic applications, including the treatment of cancer, fatty liver, and inflammation. Its ability to modify proteins and enzymes makes it a candidate for drug development.

Industry: In industrial applications, tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate is used in the production of polymers and coatings. Its reactivity with nucleophiles allows for the creation of specialized materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-isocyanatoethyl)-N-methylcarbamate involves its interaction with nucleophiles, such as amines and alcohols. The isocyanate group reacts with these nucleophiles to form urea derivatives. This reactivity is utilized in various applications, including the modification of proteins and the synthesis of complex molecules.

Molecular Targets and Pathways: The compound targets specific enzymes and proteins, modifying their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it useful in both research and therapeutic contexts.

Comparison with Similar Compounds

    tert-Butyl N-(2-isocyanatoethyl)carbamate: Similar in structure but lacks the methyl group.

    tert-Butyl N-(2-isocyanatoethyl)-N-ethylcarbamate: Contains an ethyl group instead of a methyl group.

    tert-Butyl N-(2-isocyanatoethyl)-N-propylcarbamate: Contains a propyl group instead of a methyl group.

Uniqueness: tert-Butyl N-(2-isocyanatoethyl)-N-methylcarbamate is unique due to its specific reactivity and the presence of both tert-butyl and methyl groups. These structural features contribute to its distinct chemical behavior and applications in various fields.

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